N-琥珀酰亚胺基-4-(4-马来酰亚胺基苯基)丁酸酯

描述

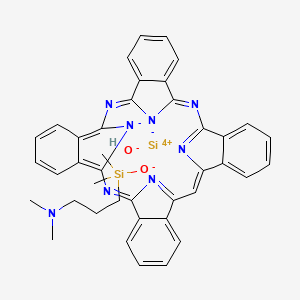

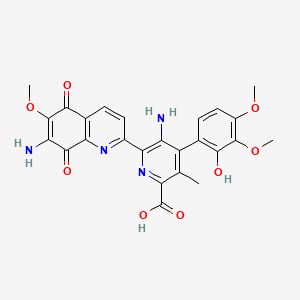

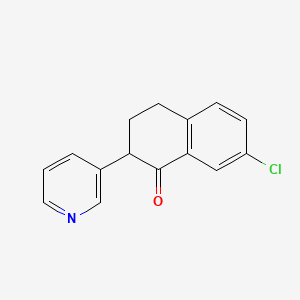

SMPB crosslinker, or N-Succinimidyl 4-[4-maleimidophenyl]butyrate, is a heterobifunctional protein crosslinking reagent that is reactive toward sulfhydryl and amino groups. SMPB crosslinker's spacer arm is non cleavable. The SMPB protein crosslinker is an extended chain length analog of MBS crosslinker.

科学研究应用

蛋白质标记和交联

SMPB 是一种胺基到巯基交联剂,在中等长度的芳香间隔臂的两端包含 NHS 酯和马来酰亚胺反应基团 . 它对氨基和巯基有反应性 . 这使其在蛋白质标记和交联应用中非常有用 .

稳定缀合物的创建

用 SMPB 形成的缀合物在血清中的稳定性高于 SPDP 缀合物 . 这种特性在缀合物稳定性至关重要的各种生化和生物医学研究应用中是有益的 .

DNA 表面图案化

SMPB 已被用于修饰光刻胶涂覆的图案化 DETA 表面。 硫醇化 DNA 仅在交联剂修饰的硅烷域被揭示以形成正性调制的 DNA 图案的地方反应 .

抗菌药物开发

SMPB 是某些细菌致病所必需的。 例如,土拉弗朗西斯菌或鼠疫耶尔森菌的 smpB 突变体可以防止来自毒性野生型菌株的感染 . 这使得 SMPB 成为抗菌药物开发的潜在靶点 .

抗惊厥药研究

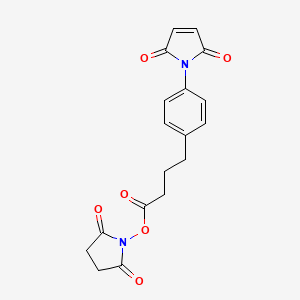

2,5-二氧代吡咯烷-1-基 4-(4-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯基)丁酸酯已用于寻找新的抗惊厥药 . 它在动物癫痫模型中显示出有希望的结果 .

抗结核药物开发

翻译延伸因子 EF-Tu、EF-Ts 和 EF-G 在结核分枝杆菌 (Mtb) 的正常翻译和核糖体拯救机制中起着至关重要的作用,它们需要 SMPB 的参与 . 这使得 SMPB 成为抗结核药物开发的潜在靶点 .

作用机制

Target of Action

The primary targets of SMPB are sulfhydryl and amino groups . These groups are found in various biomolecules, including proteins, making SMPB a versatile tool in bioconjugation applications .

Mode of Action

SMPB is a heterobifunctional crosslinker . It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide . The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide reacts with sulfhydryl groups to form stable thioether bonds . This allows SMPB to covalently link molecules containing these functional groups .

Result of Action

The result of SMPB’s action is the formation of covalent bonds between molecules containing amine and sulfhydryl groups . This can result in the crosslinking of two separate molecules, or the modification of a single molecule. The exact molecular and cellular effects would depend on the specific molecules being crosslinked.

Action Environment

The action of SMPB is influenced by several environmental factors. Its reactivity towards amines and sulfhydryls is pH-dependent, with optimal reactivity towards amines at pH 7-9 and towards sulfhydryls at pH 6.5-7.5 . Additionally, SMPB is water-insoluble and must be dissolved in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before use . The stability of SMPB conjugates in biological environments such as serum can also vary .

生化分析

Biochemical Properties

N-Succinimidyl 4-(4-maleimidophenyl)butyrate is primarily used for enzyme antibody conjugation . It contains NHS-ester and maleimide reactive groups at opposite ends of a medium-length aromatic spacer arm . These groups allow covalent conjugation of amine- and sulfhydryl-containing molecules .

Cellular Effects

It is known that the compound is used for enzyme antibody conjugation , suggesting that it may play a role in modulating cellular processes related to antibody function and immune response.

Molecular Mechanism

The molecular mechanism of N-Succinimidyl 4-(4-maleimidophenyl)butyrate involves its reactivity towards amino and sulfhydryl groups . This allows it to form covalent bonds with these groups, enabling the conjugation of different biomolecules .

Temporal Effects in Laboratory Settings

It is known that conjugates formed with this compound are more stable in serum than those formed with other crosslinkers .

Metabolic Pathways

Given its role in enzyme antibody conjugation , it may interact with enzymes and other biomolecules involved in these pathways.

Subcellular Localization

Given its role in enzyme antibody conjugation , it may be localized to areas of the cell where these processes occur.

属性

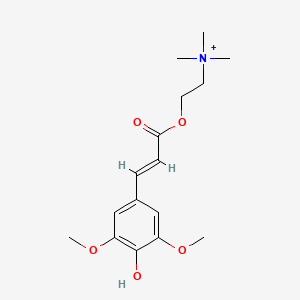

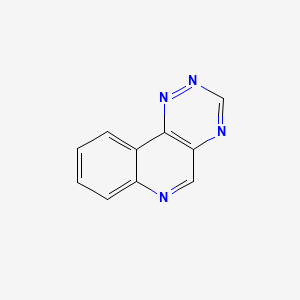

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c21-14-8-9-15(22)19(14)13-6-4-12(5-7-13)2-1-3-18(25)26-20-16(23)10-11-17(20)24/h4-9H,1-3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJWDPGOWBRILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000817 | |

| Record name | 1-(4-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}phenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79886-55-8 | |

| Record name | Succinimidyl 4-(4-maleimidophenyl)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079886558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 79886-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}phenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-Maleimidophenyl)butyric acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Succinimidyl 4-(4-maleimidophenyl)butyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLJ3SK2R6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is SmpB and what is its primary function in bacteria?

A1: SmpB is a highly conserved bacterial protein essential for trans-translation, a ribosome rescue pathway. [] When ribosomes stall on problematic messenger RNAs (mRNAs) lacking a stop codon, SmpB, along with transfer-messenger RNA (tmRNA), steps in to release the stalled ribosome and target the incomplete protein for degradation. [, ]

Q2: How does SmpB interact with tmRNA?

A2: SmpB binds with high affinity to the tRNA-like domain (TLD) of tmRNA. [, ] This interaction is crucial for the recognition and delivery of tmRNA to stalled ribosomes. [, ] Specifically, SmpB interacts with the acceptor arm region of tmRNA, an interaction also observed with alanyl-tRNA, although with different effects. []

Q3: What role does the C-terminal tail of SmpB play in trans-translation?

A3: The C-terminal tail of SmpB is essential for several stages of trans-translation. [, , , ] It plays a role in:

- Stimulating peptidyl transfer: The tail forms a helix within the ribosome's mRNA channel, facilitating the transfer of the nascent polypeptide chain to tmRNA. []

- mRNA monitoring: The helix formation helps monitor the length of mRNA in the ribosome, preventing premature termination of functional protein synthesis. []

- Accommodation and translocation: Conserved residues in the tail are essential for the proper positioning of tmRNA within the ribosome and its subsequent movement to the P-site. []

- Reading frame selection: The tail influences the selection of the correct resume codon on tmRNA, ensuring accurate continuation of translation. [, ]

Q4: How does SmpB interact with the ribosome during trans-translation?

A4: SmpB interacts with both the large (50S) and small (30S) ribosomal subunits. [, ] It initially binds near the factor-binding site on the 50S subunit, assisting tmRNA accommodation. [] The C-terminal tail of SmpB, mimicking mRNA, interacts with the decoding center and the mRNA path. [] Interestingly, two SmpB molecules interact with the ribosome during trans-translation, with their affinities modulated by tmRNA. []

Q5: Are there any known instances where bacteria lack functional SmpB or tmRNA?

A5: While the genes for tmRNA and SmpB are found in most bacteria, some species with reduced genomes, like Carsonella and Hodgkinia, lack functionally significant regions of SmpB, including the central loop and C-terminal tail. [] Additionally, certain bacterial strains appear to lack a functional copy of either the tmRNA or SmpB gene, although not both simultaneously. []

Q6: Does SmpB have any functions beyond its role in trans-translation?

A6: Emerging research suggests that SmpB may have roles beyond trans-translation. For instance, SmpB has been shown to:

- Regulate gene expression: In Aeromonas veronii, SmpB acts as a transcription factor, positively regulating the expression of the sensor kinase BvgS. [] This regulatory role influences A. veronii’s salt tolerance. []

- Impact antibiotic resistance: In Aeromonas veronii, SmpB and tmRNA influence trimethoprim resistance by acting on different branches of the purine metabolism pathway. []

- Affect bacterial virulence: The SmpB-tmRNA system is crucial for the virulence of several bacteria, including Yersinia pseudotuberculosis and Xanthomonas campestris. [, ] Disruption of the SmpB-tmRNA system attenuates virulence in these pathogens. [, ]

Q7: What is known about the structure of SmpB?

A7: SmpB adopts a unique β-barrel structure with three α-helices packed around it. [] It possesses an embedded oligonucleotide binding fold, contributing to its interaction with tmRNA. []

Q8: Can SmpB be a target for antimicrobial drug development?

A8: The essentiality of SmpB for bacterial survival and its role in virulence makes it an attractive target for developing novel antimicrobial agents. [, ] Research has shown that disrupting SmpB function can attenuate bacterial growth and virulence. [, , , ] Peptide aptamers targeting SmpB have shown promise in inhibiting bacterial growth and virulence. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。